

An In-depth Technical Guide to 4-((3-Bromophenyl)hydrazono)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,5-Pentanetriol

Cat. No.: B042939

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For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the properties, synthesis, and potential applications of 4-((3-Bromophenyl)hydrazono)pentanoic acid and its analogs. This class of compounds, characterized by the aryl hydrazone moiety, is of significant interest in medicinal chemistry due to its diverse biological activities.

Core Compound Properties

While specific experimental data for 4-((3-Bromophenyl)hydrazono)pentanoic acid is not readily available in public databases, its physicochemical properties can be predicted based on its constituent functional groups and data from structurally related molecules. The table below summarizes the key properties of this compound.



Property	Value	Source
Molecular Formula	C11H13BrN2O2	Calculated
Molecular Weight	285.14 g/mol	Calculated
IUPAC Name	4-((2-(3- bromophenyl)hydrazinylidene)) pentanoic acid	
CAS Number	4328-94-3 (Disputed, more commonly associated with 1,3,5-Pentanetriol)	
Appearance	Likely a crystalline solid	Inferred from related compounds
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water.	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	-

Synthesis and Experimental Protocols

The synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid typically proceeds via a condensation reaction between (3-bromophenyl)hydrazine and a 4-oxopentanoic acid (levulinic acid) derivative. This reaction is a standard method for forming hydrazones.[1][2][3]

General Experimental Protocol for Hydrazone Synthesis

This protocol is a generalized procedure that can be adapted for the synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid.

Materials:

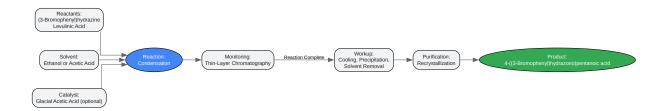
• (3-Bromophenyl)hydrazine or its hydrochloride salt (1 equivalent)



- Levulinic acid (1 equivalent)
- Ethanol or acetic acid (as solvent)
- Catalytic amount of acid (e.g., glacial acetic acid, if not used as the solvent)

Procedure:

- Dissolve equimolar amounts of (3-bromophenyl)hydrazine and levulinic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask.
- Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.



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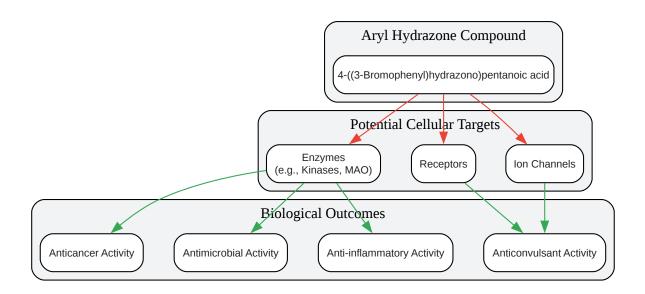
Synthetic workflow for 4-((3-Bromophenyl)hydrazono)pentanoic acid.

Biological Activity and Potential Applications

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[4][5][6][7][8] The presence of the azomethine group (-NHN=CH-) is crucial for their biological effects.

Potential Signaling Pathways and Mechanisms of Action

While the specific pathways affected by 4-((3-Bromophenyl)hydrazono)pentanoic acid have not been elucidated, related aryl hydrazone compounds have been shown to modulate various biological targets. These include enzymes, receptors, and signaling pathways involved in a range of diseases.



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Potential biological targets and outcomes of aryl hydrazones.

The diverse biological activities reported for hydrazone derivatives include:



- Anticancer Activity: Many hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacteria and fungi.
- Anti-inflammatory and Analgesic Activity: Some hydrazones exhibit potent anti-inflammatory and pain-relieving properties.[4]
- Anticonvulsant Activity: Aryl hydrazones have been investigated for their potential in treating epilepsy.[8]
- Antidepressant Activity: Certain hydrazone derivatives act as monoamine oxidase (MAO) inhibitors, suggesting antidepressant potential.

The bromophenyl moiety in 4-((3-Bromophenyl)hydrazono)pentanoic acid can further influence its biological activity through halogen bonding and by modifying its lipophilicity, which affects cell permeability and target interaction.

Suppliers of Precursors

While direct suppliers of 4-((3-Bromophenyl)hydrazono)pentanoic acid are not readily identifiable, the key precursors for its synthesis are commercially available from various chemical suppliers.

Precursor	Potential Suppliers
(3-Bromophenyl)hydrazine	Oakwood Chemical, Sigma-Aldrich, TCI Chemicals
Levulinic acid (4-Oxopentanoic acid)	Sigma-Aldrich, Alfa Aesar, Thermo Fisher Scientific

Researchers interested in this compound would typically synthesize it in-house following the general protocols outlined above. Custom synthesis services are also available from various contract research organizations (CROs).



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